molecular formula C13H10ClNO4 B6260189 2-(N-methyl5-chlorofuran-2-amido)benzoic acid CAS No. 1042637-46-6

2-(N-methyl5-chlorofuran-2-amido)benzoic acid

Cat. No.: B6260189
CAS No.: 1042637-46-6
M. Wt: 279.7
InChI Key:
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Description

2-(N-methyl5-chlorofuran-2-amido)benzoic acid is a chemical compound with the molecular formula C13H10ClNO4 and a molecular weight of 279.68 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a furan ring substituted with a chlorine atom and an N-methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(N-methyl5-chlorofuran-2-amido)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 5-chlorofuran-2-carboxylic acid.

    Amidation Reaction: The 5-chlorofuran-2-carboxylic acid is first converted to its acid chloride derivative using thionyl chloride or oxalyl chloride. This intermediate is then reacted with N-methylamine to form the N-methyl5-chlorofuran-2-amide.

    Coupling Reaction: The N-methyl5-chlorofuran-2-amide is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

2-(N-methyl5-chlorofuran-2-amido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(N-methyl5-chlorofuran-2-amido)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-methyl5-chlorofuran-2-amido)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

2-(N-methyl5-chlorofuran-2-amido)benzoic acid can be compared with other similar compounds such as:

    This compound: Similar in structure but with different substituents on the furan ring.

    This compound: Differing in the position of the chlorine atom or the presence of additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1042637-46-6

Molecular Formula

C13H10ClNO4

Molecular Weight

279.7

Purity

90

Origin of Product

United States

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